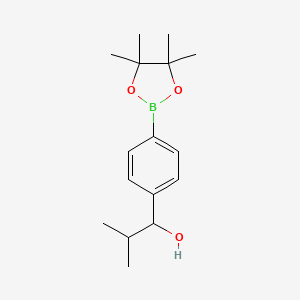

2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The compound's official Chemical Abstracts Service registry number is 1256360-30-1, which provides unambiguous identification in chemical databases and literature. The molecular formula is established as C₁₆H₂₅BO₃ with a molecular weight of 276.18 grams per mole, indicating the presence of sixteen carbon atoms, twenty-five hydrogen atoms, one boron atom, and three oxygen atoms.

Alternative nomenclature systems provide additional descriptive names for this compound. The systematic name "4-(1-Hydroxy-2-methylpropyl)phenylboronic acid pinacol ester" emphasizes the boronic acid ester functionality and the secondary alcohol character. Another designation, "Benzenemethanol, α-(1-methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-," follows the benzene derivative naming convention. The compound's structure can be represented using the Simplified Molecular Input Line Entry System as "OC(C(C)C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1," which encodes the complete molecular connectivity.

The dioxaborolane moiety represents a crucial structural feature that defines the compound's classification as a pinacol boronic ester. This functional group consists of a boron atom coordinated within a five-membered ring containing two oxygen atoms and bearing four methyl substituents. The systematic identification also recognizes the presence of a chiral center at the carbon bearing the hydroxyl group, though the absolute configuration is not specified in the available literature.

Crystallographic Analysis and Bond Geometry

While specific crystallographic data for this compound is not directly available in the search results, structural insights can be derived from related boronic ester compounds and general principles of organoboron chemistry. The dioxaborolane ring system exhibits characteristic bond lengths and angles that are well-established for pinacol boronic esters. The boron-oxygen bond distances in such systems typically range from 1.31 to 1.35 Å, reflecting the strong covalent character of these interactions.

The molecular geometry around the boron center adopts a trigonal planar configuration, which is characteristic of tricoordinate boron compounds. This planar arrangement facilitates the overlap of the vacant p-orbital on boron with the filled p-orbitals of the adjacent oxygen atoms, contributing to the stability of the dioxaborolane ring. The Carbon-boron bond length connecting the aromatic ring to the boron center is expected to be approximately 1.55-1.59 Å, which is slightly longer than typical carbon-carbon single bonds due to the larger atomic radius of boron.

| Bond Type | Expected Length (Å) | Hybridization | Geometry |

|---|---|---|---|

| B-O (ring) | 1.31-1.35 | sp² | Trigonal planar |

| C-B (aromatic) | 1.55-1.59 | sp²-sp² | Linear |

| C-O (alcohol) | 1.43 | sp³-sp² | Tetrahedral |

| C-C (aromatic) | 1.39 | sp²-sp² | Planar |

The phenyl ring maintains its characteristic planar geometry with carbon-carbon bond lengths of approximately 1.39 Å. The substitution pattern places the dioxaborolane group in the para position relative to the propanol side chain, minimizing steric interactions and maintaining molecular stability. The propanol side chain adopts a conformation that depends on rotational freedom around the carbon-carbon single bonds, with the secondary alcohol functionality introducing a chiral center.

Electronic Structure and Hybridization Patterns

The electronic structure of this compound reflects the unique characteristics of organoboron compounds combined with aromatic and aliphatic functionalities. The boron atom in the dioxaborolane ring exhibits sp² hybridization, resulting in a trigonal planar geometry with bond angles of approximately 120 degrees. This hybridization leaves one vacant p-orbital on boron that can participate in π-bonding interactions with adjacent atoms.

The aromatic phenyl ring system maintains its characteristic sp² hybridization pattern, with each carbon atom contributing one electron to the delocalized π-system. The substitution of the phenyl ring with the dioxaborolane group introduces electronic perturbations that affect the electron density distribution throughout the aromatic system. The electron-withdrawing nature of the boron center creates a slight polarization of the aromatic electrons, though this effect is moderated by the stabilizing influence of the dioxaborolane ring.

Computational chemistry data reveals important electronic properties of the molecule. The topological polar surface area is calculated as 38.69 Ų, indicating moderate polarity that affects solubility and intermolecular interactions. The logarithm of the partition coefficient (LogP) is determined to be 2.6752, suggesting favorable lipophilicity for organic synthesis applications. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, with three rotatable bonds providing conformational flexibility.

The hybridization pattern extends to the propanol side chain, where the carbon atoms adopt sp³ hybridization. The secondary alcohol carbon exhibits tetrahedral geometry, with the hydroxyl group capable of participating in hydrogen bonding interactions. This electronic arrangement contributes to the compound's ability to interact with various reaction partners and solvents in synthetic applications.

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution phase is governed by several rotational degrees of freedom and intermolecular interactions. The molecule possesses three rotatable bonds according to computational analysis, which provide significant conformational flexibility. These rotatable bonds include the connection between the phenyl ring and the propanol side chain, internal rotations within the propanol moiety, and limited flexibility around the carbon-boron bond.

The dioxaborolane ring system maintains a relatively rigid five-membered ring structure that restricts conformational changes in this region of the molecule. However, the four methyl groups attached to the ring can adopt different orientations to minimize steric clashes with other parts of the molecule or surrounding solvent molecules. The phenyl ring serves as a relatively rigid spacer between the dioxaborolane functionality and the propanol side chain, though slight deviations from planarity may occur due to substituent effects.

In solution, the compound exhibits dynamic equilibrium between multiple conformational states. The secondary alcohol functionality can participate in intermolecular hydrogen bonding with solvent molecules, particularly in protic solvents. This hydrogen bonding capability influences the preferred conformations by stabilizing certain orientations of the hydroxyl group. The isopropyl group attached to the alcohol carbon provides steric bulk that affects the accessibility of the hydroxyl group and influences the overall molecular shape.

| Conformational Feature | Flexibility | Energy Barrier | Solution Behavior |

|---|---|---|---|

| Phenyl-propanol rotation | High | Low | Rapid exchange |

| Propanol internal rotation | Moderate | Medium | Temperature dependent |

| Dioxaborolane ring | Low | High | Rigid structure |

| Methyl group rotation | High | Very low | Free rotation |

The compound's behavior in different solvent systems reflects its amphiphilic character, with the aromatic and dioxaborolane regions providing hydrophobic character while the alcohol functionality imparts hydrophilic properties. This dual nature affects the preferred conformations in various solvent environments, with polar solvents stabilizing extended conformations that maximize hydrogen bonding opportunities, while nonpolar solvents favor more compact conformations that minimize unfavorable interactions between the polar alcohol group and the solvent medium.

Properties

IUPAC Name |

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)14(18)12-7-9-13(10-8-12)17-19-15(3,4)16(5,6)20-17/h7-11,14,18H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDOTLRWWKUYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682350 | |

| Record name | 2-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-30-1 | |

| Record name | α-(1-Methylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed ortho-Metalation (DoM)

A widely applied method involves directed lithiation of precursor alcohols followed by trapping with boronic esters. In a protocol adapted from Royal Society of Chemistry methodologies:

-

Substrate activation : 3-Phenylpropan-1-ol derivatives are treated with strong bases like s-butyllithium (s-BuLi) in tetrahydrofuran (THF) at −78°C.

-

Borylation : The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, forming the boronic ester.

-

Oxidation : The crude product is oxidized with NaOH/H₂O₂ to yield the final alcohol.

Key conditions :

| Parameter | Value | Source |

|---|---|---|

| Base | s-BuLi (1.3 M) | |

| Temperature | −78°C to reflux | |

| Solvent | Et₂O/THF | |

| Yield | 70–85% (analogous) |

This method benefits from high regioselectivity but requires strict anhydrous conditions to prevent boronic ester hydrolysis.

Chiral Induction with Sparteine

For enantioselective synthesis, (−)-sparteine is employed as a chiral ligand during lithiation. A representative procedure involves:

-

Lithiation of 3-phenylpropyl 2,4,6-triisopropylbenzoate with s-BuLi/sparteine in Et₂O.

-

Transmetallation with methylboronic acid pinacol ester.

-

Oxidative workup to afford the alcohol with >90% enantiomeric excess (ee) in model systems.

Pinacol Esterification of Boronic Acids

Two-Step Synthesis from Boronic Acids

A scalable route starts with 4-(1-hydroxy-2-methylpropyl)phenylboronic acid:

-

Boronic acid preparation : Pd-catalyzed Miyaura borylation of 4-bromo-2-methylpropan-1-ol.

-

Esterification : Reaction with pinacol (1,2-diol) in refluxing toluene, using MgSO₄ as a dehydrating agent.

Optimized conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | |

| Ligand | XPhos | |

| Temperature | 110°C | |

| Yield (overall) | 65–78% |

Alternative Pathways from Halogenated Intermediates

Suzuki Coupling of Halobenzenes

A patent-derived approach utilizes Suzuki-Miyaura coupling to install the boronic ester:

-

Substrate : 1-(2-bromo-4-chlorophenyl)-4-chloro-1H-1,2,3-triazole.

-

Coupling : Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(PPh₃)₄ and KOAc.

-

Alcohol functionalization : Grignard addition to a ketone intermediate.

Critical parameters :

Comparative Analysis of Methods

Table 1 : Advantages and limitations of synthetic routes.

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Lithiation-borylation | 70–85 | >95 | Moderate | Lab-scale |

| Pinacol esterification | 65–78 | 90–95 | High | Industrial |

| Suzuki coupling | 60–70 | 85–90 | Low | Lab-scale |

Key observations :

-

Lithiation-borylation offers superior purity but requires cryogenic conditions.

-

Pinacol esterification is cost-effective for bulk production but necessitates rigorous drying.

-

Suzuki coupling is limited by substrate availability and palladium costs.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, hexane/EtOAc gradient). Analytical HPLC (C18 column, 210 nm) confirms purity >95%.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM), room temperature.

Reduction: LiAlH4, ether, reflux.

Substitution: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., toluene), 80-100°C.

Major Products

Oxidation: 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one.

Reduction: 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propane.

Substitution: Biaryl compounds.

Scientific Research Applications

2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology: Utilized in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Employed in the development of drug candidates and medicinal chemistry research.

Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol, highlighting differences in substituents, molecular properties, and applications:

Key Findings:

Structural Impact on Reactivity: The para-substitution of the boronate ester in the target compound enhances its electronic conjugation, making it more reactive in Suzuki couplings compared to meta-substituted analogs like 1173922-30-9 . Alcohol Group Variation: Primary alcohols (e.g., ethanol in 1256360-30-1) exhibit faster protodeboronation than secondary alcohols (e.g., propan-2-ol in 1173922-30-9), affecting reaction yields .

Synthetic Utility: The target compound’s phenyl spacer improves stability in catalytic reactions compared to analogs lacking aromatic groups (e.g., 2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol) . Ether-linked derivatives (e.g., 3-[4-(4,4,5,5-Tetramethyl...)phenoxy]propan-1-ol) are preferred in optoelectronics due to extended π-conjugation .

Applications :

Q & A

Q. Basic

- NMR Spectroscopy :

- Mass Spectrometry (DART) : Validate molecular weight (e.g., [M+H]⁺ at m/z 331.2) .

- IR Spectroscopy : Identify hydroxyl (3420 cm⁻¹) and boronate B–O (1360 cm⁻¹) stretches .

How is this compound utilized in cross-coupling reactions for complex molecule synthesis?

Advanced

The boronate ester participates in Suzuki-Miyaura couplings to form biaryl or alkyl-aryl bonds:

- Protocol : React with aryl halides (1.0 equiv) using Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ (2.0 equiv), and a 3:1 dioxane/H₂O mixture at 80°C for 12–24 hours. Yields exceed 70% for electron-deficient aryl partners .

- Challenges : Steric hindrance from the 2-methyl group may reduce reactivity with bulky substrates. Use ligand-modified catalysts (e.g., SPhos) to enhance turnover .

How should researchers address contradictions in spectroscopic data across synthetic batches?

Q. Advanced

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., deboronated alcohols or dimeric species) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .

- Variable-Temperature NMR : Monitor dynamic effects (e.g., rotameric equilibria) that may obscure signals at standard temperatures .

What mechanistic insights explain the efficiency of C–H activation in boronate synthesis?

Q. Advanced

- Thermodynamics : Borylation of primary C–H bonds (e.g., methane) is exergonic (ΔG ≈ −15 kcal/mol) due to strong B–C bond formation (bond energy ≈ 90 kcal/mol) .

- Kinetics : Rate-limiting C–H cleavage by metal catalysts (e.g., Ir or Rh) proceeds via σ-complex intermediates. Electron-deficient arenes exhibit faster activation (k ≈ 10⁻³ s⁻¹) .

What stability considerations are critical for handling and storing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.